Cas no 93107-30-3 (1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid)

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid structure
93107-30-3 structure
Nome del prodotto:1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Numero CAS:93107-30-3
MF:C13H9F2NO3
MW:265.212270498276
MDL:MFCD01646375
CID:803121
PubChem ID:253659993

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 1-Cyclopropyl-6-, 7-Difluoro-1,4-Dihydro-4-Oxoquinoline-3-carboxylic Acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
    • 3-Quinolinecarboxylicacid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-
    • BESIVANCE I
    • 6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
    • 1-CYCLOPROPYL-1,4-DIHYDRO-6,7-DIFLUORO-4-OXOQUINOLINE-3-CARBOXYLIC ACID
    • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid
    • KNEXGVPHPGXAGF-UHFFFAOYSA-N
    • PubChem11679
    • 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (ACI)
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinolin-3-carboxylic acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid
    • X 3
    • cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclorpropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline Carboxylic Acid
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4- oxoquinoline-3-carboxylic acid
    • 93107-30-3
    • 1-cyclopropyl-6,7-difluoro 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • SB71512
    • cyclopropyl 6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • SCHEMBL501238
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • DS-0501
    • DB-050523
    • EC 413-760-7
    • 1-cyclopropyl-6,7-difluoro-1,4- dihydro-4-oxoquinoline-3-carboxylic acid
    • NS00004712
    • 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • CS-W002812
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline-carboxylic acid
    • CHEMBL4204733
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid
    • EN300-7373084
    • 1-cyclopropyl-6,7 difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 3-Quinolinecarboxylic acid, 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-; 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid; 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
    • SY020858
    • BCP28696
    • 1-cyclopropyl-6,7-difluoro-4-oxo-quinoline-3-carboxylic acid
    • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylicAcid
    • 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
    • 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid
    • MFCD01646375
    • AC-23370
    • DTXSID40869113
    • AE-641/11064010
    • 1-cyclopropyl 6,7-difluoro-1,4-dihydro-4oxo-3-quinolinecarboxylic acid
    • 6,7-difluoro-1-cyclopropyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
    • 3-carboxy-1-cyclopropyl-6,7-difluoro-4-quinolone
    • 1-cyclopropyl-6, 7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • 1-Cyclopropyl-6 pound not7-difluoro-4-oxo-1 pound not4-dihydroquinoline-3-carboxylic acid
    • C2779
    • 1-Cyclopropyl-6,7-diflouro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid
    • 1 -cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid
    • AKOS015840750
    • J-504574
    • MDL: MFCD01646375
    • Inchi: 1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19)
    • Chiave InChI: KNEXGVPHPGXAGF-UHFFFAOYSA-N
    • Sorrisi: O=C(C1C(=O)C2C(=CC(=C(C=2)F)F)N(C2CC2)C=1)O

Proprietà calcolate

  • Massa esatta: 265.05500
  • Massa monoisotopica: 265.055
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 2
  • Complessità: 461
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: 1.8
  • Superficie polare topologica: 57.6

Proprietà sperimentali

  • Colore/forma: White to Yellow Solid
  • Densità: 1.63
  • Punto di fusione: 289°C(lit.)
  • Punto di ebollizione: 434.2°C at 760 mmHg
  • Punto di infiammabilità: 216.4°C
  • Indice di rifrazione: 1.655
  • PSA: 59.30000
  • LogP: 2.31280

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Informazioni sulla sicurezza

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Dati doganali

  • CODICE SA:2933499090
  • Dati doganali:

    Codice doganale cinese:

    2933499090

    Panoramica:

    2933499090. altri composti contenenti chinolina o sistema di anelli isochinolina [ma non fusi ulteriormente]. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933499090. altri composti contenenti nella struttura un sistema di anelli chinolina o isochinolina (anche idrogenati), non fusi ulteriormente. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY020858-1g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
93107-30-3 >97%
1g
¥33.00 2024-07-09
abcr
AB284508-1 g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; .
93107-30-3 97%
1g
€81.90 2023-04-26
eNovation Chemicals LLC
D375691-5g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
93107-30-3 97%
5g
$765 2024-05-24
abcr
AB284508-100g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; .
93107-30-3 97%
100g
€771.80 2025-02-17
Fluorochem
049559-10g
6,7-Difluoro-4-oxo-1-cyclopropyl-1,4-dihydro-quinoline-3-carboxylic acid
93107-30-3 95%
10g
£75.00 2022-03-01
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C843347-1g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
93107-30-3 95%
1g
173.70 2021-05-17
abcr
AB284508-5 g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 97%; .
93107-30-3 97%
5g
€125.10 2023-04-26
Chemenu
CM121466-25g
1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
93107-30-3 95%
25g
$163 2021-08-06
TRC
C989685-2g
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
93107-30-3
2g
$ 173.00 2023-04-17
TRC
C989685-5g
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
93107-30-3
5g
$ 224.00 2023-04-17

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ;  4 h, reflux
Riferimento
N-formyl hydroxylamine compound used as peptide deformylase inhibitor
, Korea, , ,

Metodo di produzione 2

Condizioni di reazione
Riferimento
Process for preparing 2-chloro-4,5-difluorobenzoic acid, an intermediate for antibacterial quinolinecarboxylic acid derivatives
, United States, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ;  11 h, 130 °C
Riferimento
Anti-infective agents and drug efflux pump inhibitors containing heteroaromatic compounds and
, Japan, , ,

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Riferimento
Preparation of fluoroquinolone compounds as antibiotic resistance breakers
, World Intellectual Property Organization, , ,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Preparation of macrolides and erythromycin derivatives anti-infective phosphonate analogs
, United States, , ,

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Permanganic acid (HMnO4), potassium salt (1:1) Solvents: 1,4-Dioxane ,  Water ;  7 h, rt
Riferimento
Preparation of quinolones and their intermediates
, China, , ,

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Acetic acid Catalysts: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Riferimento
Hydrolytic process for the preparation of fluoroquinolonecarboxylic acids from their corresponding C1-4 alkyl esters using reduced amounts of sulfuric acid
, United States, , ,

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2 h, 80 °C
1.2 Reagents: Water ;  cooled
Riferimento
Improved synthesis of ciprofloxacin
Li, Zhuang; Liu, Mangen, Youjifu Gongye, 2008, (2), 11-12

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Process for the preparation of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinolinecarboxylic acids in a cascade microreactor
, European Patent Organization, , ,

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Proteinase ,  Trypsin ,  Monoacylglycerol lipase Solvents: 1,4-Dioxane ,  Water ;  20 h, 40 °C
Riferimento
Method for preparing quinolone carboxylic acid intermediate through compound enzyme catalytic hydrolysis
, China, , ,

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol ,  Water
Riferimento
Pyridonecarboxylic acid antibacterial agents. Part 7. A new synthetic route to 7-halo-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, an intermediate for the synthesis of quinolone antibacterial agents
Egawa, Hiroshi; Kataoka, Masahiro; Shibamori, Kohichiro; Miyamoto, Teruyuki; Nakano, Junji; et al, Journal of Heterocyclic Chemistry, 1987, 24(1), 181-5

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Acetic acid ,  Hydrochloric acid Solvents: Water ;  2.5 h, reflux
Riferimento
N1-benzofused modification of fluoroquinolones reduces activity against gram-negative bacteria
Laws, Mark; Hind, Charlotte; Favaron, Andrea; Jamshidi, Shirin; Evans, Bonnie; et al, ChemRxiv, 2019, 1, 1-38

Metodo di produzione 13

Condizioni di reazione
Riferimento
Preparation of 7-(substituted)piperazinyl-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids as antibacterial agents
, United States, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Potassium fluoride Catalysts: Tetradecyltrimethylammonium chloride ;  rt → 170 °C; 9 h, 170 °C
Riferimento
Method for synthesizing 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid using phase transfer catalyst
, China, , ,

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid ,  Water
Riferimento
Synthesis of clinafloxacin
Huang, Shan; Li, Ze, Zhongguo Yiyao Gongye Zazhi, 2000, 31(8), 338-340

Metodo di produzione 16

Condizioni di reazione
1.1 Catalysts: Hydrochloric acid Solvents: Acetic acid ,  Water ;  3 h, reflux
Riferimento
Preparation of clinifloxacin key intermediate
, China, , ,

Metodo di produzione 17

Condizioni di reazione
1.1 Solvents: Toluene ;  25 - 35 °C; 35 °C → 95 °C; 2 h, 95 °C; 95 °C → 35 °C
1.2 4 h, 25 °C
1.3 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Water ;  3 h, 35 - 45 °C; 45 °C → 25 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ;  25 °C → 100 °C; 10 h, 100 °C; 100 °C → 25 °C; 2 h, 25 °C
Riferimento
Improved process for the preparation of besifloxacin hydrochloride and intermediates thereof
, India, , ,

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Acetic acid ,  Water ;  rt → reflux
Riferimento
Study on synthesis of 1-cyclopropyl-6,7-difluroro-1,4-dihydro-4-oxo-3-quinolone carboxylic acid
Chen, Zai-xin; Xia, Zheng-jun; Jiang, Long; Lin, Song; Wang, Bin; et al, Jingxi Yu Zhuanyong Huaxuepin, 2012, 20(6), 39-42

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Dimethyl sulfoxide ;  rt → 120 °C
Riferimento
Process for the preparation of fluoroquinolones via streamlined synthesis
, World Intellectual Property Organization, , ,

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  8 h, reflux
Riferimento
Baylis-hillman route to several quinolone antibiotic intermediates
Hong, Wan Pyo; Lee, Kee-Jung, Synthesis, 2006, (6), 963-968

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Raw materials

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid Preparation Products

Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic Acid
sfd10921
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:93107-30-3)1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
A1204378
Purezza:99%
Quantità:100g
Prezzo ($):428.0